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molecular formula C6H7N3S B2819198 Propanedinitrile, 2-[(methylamino)(methylthio)methylene]- CAS No. 19475-16-2

Propanedinitrile, 2-[(methylamino)(methylthio)methylene]-

Cat. No. B2819198
M. Wt: 153.2
InChI Key: DQJLKSMNSNUNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04220652

Procedure details

Sodium hydride (50% oil dispersion, 9.6 g) was added portionwise to a solution of malononitrile (13.21 g) in dry dimethylformamide (150 ml). The mixture was stirred at 0° for 10 minutes and then to it was added dropwise a solution of methyl isothiocyanate (14.62 g) in dimethylformamide, maintaining the reaction temperature below 40°. The dark red solution was stirred for 45 minutes and a solution of methyl iodide (28.4 g) in dimethylformamide (25 ml) was then added. The reaction mixture was stirred vigorously for 20 minutes and then poured on to crushed ice (500 ml). The crude product (26 g, m.p. 115°) was filtered off and taken up in hot ethanol ether (3:1, 600 ml). Filtration and cooling furnished 1,1-dicyano-2-methylthio-2-methylamino ethylene m.p. 119°-120°. Further recrystallisation from water gave a sample of m.p. 120°-121°.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
13.21 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.62 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
28.4 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3](#[N:7])[CH2:4][C:5]#[N:6].[CH3:8][N:9]=[C:10]=[S:11].[CH3:12]I>CN(C)C=O>[C:5]([C:4]([C:3]#[N:7])=[C:10]([S:11][CH3:12])[NH:9][CH3:8])#[N:6] |f:0.1|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
13.21 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
14.62 g
Type
reactant
Smiles
CN=C=S
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
28.4 g
Type
reactant
Smiles
CI
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
ice
Quantity
500 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature below 40°
STIRRING
Type
STIRRING
Details
The dark red solution was stirred for 45 minutes
Duration
45 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred vigorously for 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
poured on
FILTRATION
Type
FILTRATION
Details
The crude product (26 g, m.p. 115°) was filtered off
FILTRATION
Type
FILTRATION
Details
Filtration
TEMPERATURE
Type
TEMPERATURE
Details
cooling

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(#N)C(=C(NC)SC)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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